molecular formula C12H20N2O2 B8302735 4-Isocyanomethyl-1-Boc-piperidine

4-Isocyanomethyl-1-Boc-piperidine

Cat. No.: B8302735
M. Wt: 224.30 g/mol
InChI Key: MNCGGBCTAQBVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanomethyl-1-Boc-piperidine is a specialized chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a privileged scaffold in drug discovery, which is protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive isocyanomethyl group at the 4-position . The Boc protecting group is widely used to mask the amine functionality of the piperidine nitrogen, providing stability during synthetic transformations on other parts of the molecule. It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine . The primary research value of this reagent lies in its reactive isocyanate group. The isocyanate moiety (-N=C=O) is highly electrophilic and can participate in cycloaddition reactions or serve as a versatile handle for constructing urea linkages when reacted with amines or other nucleophiles. This makes this compound a valuable intermediate for synthesizing diverse compound libraries, including piperidine-based ureas and other derivatives, for screening in drug discovery programs . Its application is pivotal in developing potential therapeutic agents targeting various diseases. Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10H,5-9H2,1-3H3

InChI Key

MNCGGBCTAQBVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Isocyanomethyl-1-Boc-piperidine with structurally related piperidine derivatives, focusing on substituent effects, applications, and safety.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Reactivity Safety Considerations
This compound Isocyanomethyl (–CH₂NCO) C₁₂H₂₀N₂O₃* 264.30* Boc-protected amine, isocyanide Intermediate for isocyanate derivatives Potential toxicity (unstudied)*
1-Boc-4-hydroxy piperidine Hydroxyl (–OH) C₁₀H₁₉NO₃ 201.26 Boc-protected amine, hydroxyl Pharmaceutical synthesis, polar linker Toxicological data incomplete
4-Anilino-1-Boc-piperidine Anilino (–NHPh) C₁₆H₂₄N₂O₂ 276.38 Boc-protected amine, aromatic amine Opioid precursor, forensic research High reactivity in synthesis
1-BOC-4-(2-CARBOXY-IMIDAZOL-1-YL)-PIPERIDINE Carboxy-imidazole C₁₄H₂₁N₃O₄ 295.33 Boc-protected amine, imidazole, carboxyl Drug discovery (heterocyclic interactions) Not specified
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (–COOEt) C₉H₁₅NO₄ 201.22 Ester, carboxylic acid Bioactive molecule synthesis Moderate solubility (Log S ~ -2.5)

*Inferred data due to lack of direct evidence.

Physicochemical Properties

  • Lipophilicity: The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid increases lipophilicity (Log P ~ 1.5), whereas the hydroxyl group in 1-Boc-4-hydroxy piperidine reduces it (Log P ~ 0.8). The isocyanomethyl group likely falls between these extremes due to its polar yet hydrophobic nature.
  • Solubility: Carboxylic acid derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) exhibit moderate aqueous solubility (Log S ~ -2.5), while Boc-protected amines like 4-Anilino-1-Boc-piperidine are less soluble due to bulky substituents .

Preparation Methods

Precursor Synthesis: 1-Boc-4-(Aminomethyl)piperidine

The primary precursor for this route is 1-Boc-4-(aminomethyl)piperidine , which is synthesized through Boc protection of 4-(aminomethyl)piperidine. The aminomethyl group is introduced via reductive amination or nucleophilic substitution on 4-halomethylpiperidine derivatives. For instance, 4-(bromomethyl)piperidine reacts with ammonia under controlled conditions to yield 4-(aminomethyl)piperidine, which is subsequently protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Key Reaction Conditions :

  • Boc Protection :

    • Reagents: Boc2O (1.2 equiv), triethylamine (1.5 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C to room temperature

    • Yield: 85–92%

Conversion to Isocyanomethyl Group

The Hofmann isocyanide synthesis is employed to convert the aminomethyl group (-CH2NH2) to the isocyanomethyl moiety (-CH2NC). This involves treating 1-Boc-4-(aminomethyl)piperidine with chloroform (CHCl3) and a strong base (e.g., potassium hydroxide, KOH).

Reaction Mechanism :

  • The primary amine reacts with chloroform to form an intermediate dichlorocarbene.

  • Base-mediated elimination yields the isocyanide via dehydrohalogenation.

Optimized Conditions :

  • Reagents : CHCl3 (3 equiv), KOH (5 equiv)

  • Solvent : Ethanol/water (1:1)

  • Temperature : 60–80°C

  • Reaction Time : 4–6 hours

  • Yield : 70–78%

Challenges :

  • The Boc group remains stable under basic conditions but may degrade if temperatures exceed 80°C.

  • Isocyanides are volatile and odorous, necessitating closed-system reactors.

Formamide Dehydration Route

Synthesis of 1-Boc-4-(Formamidomethyl)piperidine

This method begins with the formylation of 1-Boc-4-(aminomethyl)piperidine to introduce a formamide group. Formic acid (HCOOH) or acetic formic anhydride is used as the formylating agent.

Reaction Conditions :

  • Formylation :

    • Reagents: HCOOH (2 equiv), DCC (1.5 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

    • Yield: 88–95%

Dehydration to Isocyanide

The formamide intermediate undergoes dehydration using phosphoryl chloride (POCl3) or phosgene (COCl2) to generate the isocyanide.

Mechanism :

  • POCl3 activates the formamide oxygen, facilitating elimination of H2O and formation of the isocyanide.

Optimized Conditions :

  • Reagents : POCl3 (1.2 equiv), triethylamine (3 equiv)

  • Solvent : DCM

  • Temperature : -10°C to 0°C (to minimize side reactions)

  • Yield : 65–72%

Advantages :

  • Higher functional group tolerance compared to Hofmann synthesis.

  • Reduced odor issues due to controlled reagent handling.

Comparative Analysis of Methods

Parameter Hofmann Synthesis Formamide Dehydration
Starting Material 1-Boc-4-(aminomethyl)piperidine1-Boc-4-(formamidomethyl)piperidine
Key Reagents CHCl3, KOHPOCl3, HCOOH
Reaction Time 4–6 hours2–3 hours
Yield 70–78%65–72%
Safety Considerations Chloroform toxicityPOCl3 corrosion/toxicity
Industrial Scalability Moderate (odor management)High (closed systems)

Characterization and Quality Control

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.70–2.85 (m, 4H, piperidine CH2), 3.40 (s, 2H, CH2NC), 4.10 (br s, 1H, NH).

  • IR : 2260 cm⁻¹ (N≡C stretch), 1680 cm⁻¹ (Boc carbonyl).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 112–114°C (decomposition observed above 120°C).

Industrial-Scale Considerations

Continuous Flow Synthesis

To mitigate safety risks associated with batch processing, continuous flow systems are employed for:

  • Chloroform Handling : In-line scrubbers neutralize excess CHCl3.

  • POCl3 Quenching : Automated addition of aqueous NaHCO3 ensures safe decomposition.

Cost Analysis

  • Hofmann Route : Lower reagent costs but higher waste management expenses ($12–15/g).

  • Formamide Route : Higher reagent costs offset by reduced safety infrastructure ($18–22/g).

Emerging Methodologies

Transition Metal Catalysis

Palladium-catalyzed cyanation of 4-halomethyl-1-Boc-piperidine offers a nascent alternative:

  • Reagents : Pd(OAc)2 (5 mol%), Zn(CN)2 (1.5 equiv)

  • Yield : 50–55% (requires optimization).

Photochemical Activation

UV-light-mediated decomposition of diazonium salts derived from 4-aminomethyl precursors is under investigation but remains experimental.

Q & A

Q. Basic

  • NMR : Confirm Boc protection via tert-butyl carbamate signals (~1.4 ppm for CH₃) and isocyanomethyl group resonance (~2.8–3.2 ppm for CH₂) .
  • IR : Validate isocyanate functionality via N=C=O stretching (~2200–2270 cm⁻¹) .
  • LC-MS : Use high-resolution MS to distinguish between molecular ion ([M+H]⁺) and potential byproducts (e.g., Boc-deprotected species).
    For contradictory data, cross-reference with X-ray crystallography (if crystalline) or replicate analyses under standardized conditions .

How can researchers optimize reaction conditions for introducing the isocyanomethyl group while minimizing side reactions like Boc deprotection?

Q. Advanced

  • Temperature Control : Maintain temperatures ≤0°C during isocyanate formation to prevent Boc cleavage (acid-sensitive).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, avoiding protic acids that degrade Boc .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, stoichiometry) and optimize yield .

What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities, focusing on the isocyanomethyl group’s steric/electronic contributions .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess conformational stability in aqueous/lipid environments .
  • QSAR : Corrogate structural analogs (e.g., 4-anilinopiperidine derivatives) to predict bioactivity trends .

How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) for this compound across studies?

Q. Advanced

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. ATP-luciferase) .
  • Dose-Response Replication : Conduct parallel assays with internal controls (e.g., staurosporine as a positive control for apoptosis) .
  • Statistical Modeling : Apply ANOVA to identify batch effects or outlier data points .

What strategies ensure the stability of this compound during long-term storage and under experimental conditions?

Q. Advanced

  • Degradation Studies : Accelerate stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC for hydrolysis byproducts (e.g., free piperidine) .
  • Storage : Lyophilize and store under argon at –20°C in amber vials to prevent moisture/light-induced degradation .
  • In Situ Stability : For biological assays, pre-test solubility in DMSO/PBS and measure compound integrity post-incubation via LC-MS .

How should researchers design experiments to compare the reactivity of this compound with structurally similar analogs (e.g., 4-piperidone derivatives)?

Q. Basic

  • Structural Variations : Compare Boc-protected vs. unprotected analogs in nucleophilic substitution reactions (e.g., with Grignard reagents) .
  • Kinetic Studies : Use pseudo-first-order conditions to measure rate constants for isocyanate-mediated reactions .
  • Thermodynamic Analysis : Calculate ΔG‡ via Eyring plots to quantify steric/electronic effects of substituents .

What in vitro models are most appropriate for evaluating the compound’s potential therapeutic mechanisms (e.g., antimicrobial or anticancer effects)?

Q. Advanced

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Cancer Models : Screen in NCI-60 cell lines with dose-escalation studies (0.1–100 µM) and apoptosis markers (caspase-3/7 activation) .
  • Target Engagement : Use SPR or ITC to measure binding affinity for putative targets (e.g., kinases or GPCRs) .

How does Boc deprotection impact the reactivity of this compound in downstream synthetic applications?

Q. Advanced

  • Deprotection Conditions : Use TFA/DCM (1:1 v/v) for 2 hr at RT, followed by neutralization with NaHCO₃. Monitor via ¹H NMR for Boc removal (loss of tert-butyl signals) .
  • Reactivity Changes : Deprotected piperidine enhances nucleophilicity, enabling alkylation or acylation at the nitrogen. Compare yields of post-deprotection reactions (e.g., amidation vs. reductive amination) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to volatile solvents/isocyanate toxicity .
  • Spill Management : Neutralize spills with 10% aqueous NaHCO₃ and adsorb with vermiculite .
  • Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents per EPA guidelines .

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